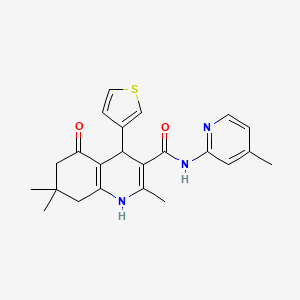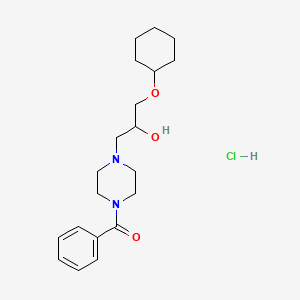
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPN is a nitrobenzamide derivative that has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The exact mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it has been proposed that N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide exerts its biological activities by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the VEGF/VEGFR pathway. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation. Furthermore, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to inhibit the binding of VEGF to its receptor, VEGFR, which is crucial for angiogenesis.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to suppress the activation of NF-κB, a key regulator of inflammation. Furthermore, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to inhibit the proliferation and migration of endothelial cells, which are crucial for angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its potent biological activity against various cancer cell lines, inflammation, and angiogenesis. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects at low concentrations, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood, which limits its potential applications in various scientific fields.
Zukünftige Richtungen
There are several future directions for the study of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide in vivo, which will provide valuable information on its safety and efficacy. Another potential future direction is to investigate the structure-activity relationship of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, which will help to identify more potent and selective analogs of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. Furthermore, the potential applications of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Synthesemethoden
The synthesis of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography using a suitable stationary phase.
Wissenschaftliche Forschungsanwendungen
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and angiogenesis. In cancer research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In inflammation research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to suppress the activation of NF-κB, a key regulator of inflammation.
In angiogenesis research, N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been reported to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has also been shown to inhibit the formation of new blood vessels in vivo, which is crucial for the growth and metastasis of tumors.
Eigenschaften
IUPAC Name |
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-2-3-8-21-9-4-7-16-14(18)12-6-5-11(15)10-13(12)17(19)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRIJVKLIQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)


![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)

![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)